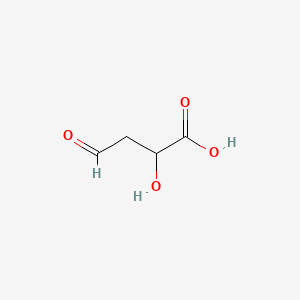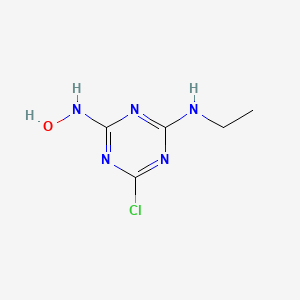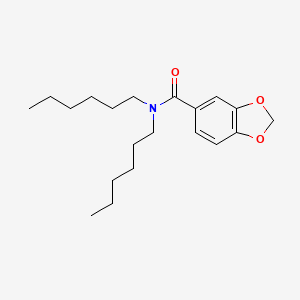![molecular formula C7H10O3 B14153609 4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one CAS No. 88255-83-8](/img/structure/B14153609.png)
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-oxabicyclo[321]octan-7-one is a bicyclic organic compound with the molecular formula C₇H₁₀O₃ It is characterized by a unique structure that includes a hydroxyl group and an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the bromination of cyclohex-3-ene-1-carboxylic acid using a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques that optimize yield and minimize reaction times. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxabicyclo ring system provides structural rigidity, which can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
6-Oxabicyclo[3.2.1]octan-7-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: Contains a bromine atom, which can participate in different substitution reactions.
1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one: Has additional hydroxyl groups, increasing its solubility and reactivity .
Uniqueness
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one is unique due to its specific combination of a hydroxyl group and an oxabicyclo ring system. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
88255-83-8 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
4-hydroxy-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H10O3/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6,8H,1-3H2 |
Clave InChI |
FJEHNJSXWDSJJG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2CC1C(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)



![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)

![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)
